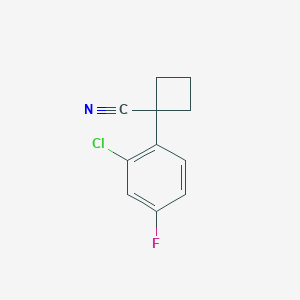

1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile

Descripción

Propiedades

Fórmula molecular |

C11H9ClFN |

|---|---|

Peso molecular |

209.65 g/mol |

Nombre IUPAC |

1-(2-chloro-4-fluorophenyl)cyclobutane-1-carbonitrile |

InChI |

InChI=1S/C11H9ClFN/c12-10-6-8(13)2-3-9(10)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 |

Clave InChI |

KOFIWRGELJIVMD-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)(C#N)C2=C(C=C(C=C2)F)Cl |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 1-(2-Cloro-4-fluorofenil)ciclobutanocarbonitrilo generalmente implica la reacción de cloruro de 2-cloro-4-fluorobencilo con ciclobutanocarbonitrilo bajo condiciones específicas. La reacción se suele llevar a cabo en presencia de una base como carbonato de potasio y un disolvente como dimetilformamida (DMF) a temperaturas elevadas. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala, lo que garantiza mayores rendimientos y pureza.

Análisis De Reacciones Químicas

1-(2-Cloro-4-fluorofenil)ciclobutanocarbonitrilo experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: Puede participar en reacciones de sustitución nucleófila donde los átomos de cloro o flúor son reemplazados por otros nucleófilos.

Oxidación y reducción: El compuesto se puede oxidar o reducir en condiciones específicas para formar diferentes productos.

Reacciones de acoplamiento: Se puede utilizar en reacciones de acoplamiento Suzuki-Miyaura para formar enlaces carbono-carbono.

Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio para reacciones de acoplamiento, agentes oxidantes como permanganato de potasio para la oxidación y agentes reductores como hidruro de litio y aluminio para la reducción . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

1-(2-Cloro-4-fluorofenil)ciclobutanocarbonitrilo se utiliza en diversas aplicaciones de investigación científica:

Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas.

Ciencia de materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.

Biología y medicina: Se está investigando su posible actividad biológica y aplicaciones terapéuticas.

Industria: Se emplea en la producción de productos químicos especiales e intermediarios.

Mecanismo De Acción

El mecanismo de acción de 1-(2-Cloro-4-fluorofenil)ciclobutanocarbonitrilo implica su interacción con objetivos moleculares específicos, lo que lleva a varios efectos bioquímicos. Las vías y los objetivos exactos aún están bajo investigación, pero se cree que modula ciertas actividades enzimáticas y procesos celulares.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional analogs of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile can be categorized based on variations in substituents, ring size, and functional groups. Below is a detailed analysis supported by data tables.

Table 1: Structural and Functional Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Features | LogP (if available) |

|---|---|---|---|---|---|

| 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile | C₁₁H₉ClFN | 209.65 | Not provided | Cyclobutane, 2-Cl-4-F substitution | N/A |

| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | C₁₁H₁₀ClN | 191.66 | 28049-61-8 | Cyclobutane, 4-Cl substitution | 2.92 |

| 1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile | C₁₃H₁₄ClN | 219.70 | Not provided | Cyclohexane ring, 4-Cl substitution | N/A |

| 1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile | C₁₂H₁₁ClFN | 223.67 | 214262-94-9 | Cyclopentane, 2-Cl-6-F substitution | N/A |

| 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid | C₁₃H₁₄ClFO₂ | 256.69 | 214263-02-2 | Cyclohexane, carboxylic acid, 2-Cl-4-F | N/A |

Key Comparisons

The 2-Cl-6-F substitution in the cyclopentane derivative (CAS 214262-94-9) creates a sterically hindered environment, which may reduce reaction rates in nucleophilic additions compared to the target compound .

Ring Size and Conformational Flexibility

- The cyclobutane ring in the target compound imposes higher ring strain compared to cyclohexane (C₁₃H₁₄ClN) or cyclopentane (C₁₂H₁₁ClFN) analogs. This strain may enhance reactivity in ring-opening reactions or reduce thermal stability .

- The cyclohexanecarboxylic acid derivative (CAS 214263-02-2) demonstrates how ring expansion and a carboxylic acid group increase molecular weight (256.69 vs. 209.65) and polarity, likely improving water solubility .

Functional Group Impact

- The carbonitrile group (-CN) in the target compound and its analogs contributes to electron-withdrawing effects, stabilizing intermediates in synthesis. In contrast, the carboxylic acid group (-COOH) in the cyclohexane derivative introduces acidity (pKa ~4-5), enabling salt formation for pharmaceutical formulations .

Table 2: Analytical and Commercial Data

| Compound Name | Price (JPY) | Supplier Code (Kanto) | Applications/Notes |

|---|---|---|---|

| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | 4,800/5g | 17072-1A | HPLC analysis validated (LogP = 2.92) |

| 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid | 19,600/1g | 30496-1A | Potential use in drug intermediates |

| 1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile | 20,200/5g | 30487-1A | High steric hindrance |

Actividad Biológica

1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile is a compound characterized by a cyclobutane ring and a cyano group attached to a phenyl ring with chlorine and fluorine substituents. Its structural complexity suggests potential biological activity, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile is . The unique arrangement of its atoms contributes to its reactivity and interactions with biological systems, which can be crucial for drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.64 g/mol |

| Structural Features | Cyclobutane ring, cyano group |

| Halogen Substituents | Chlorine, Fluorine |

Synthesis Methods

Several synthetic routes have been explored for the production of this compound, including:

- Nucleophilic Substitution : Utilizing appropriate nucleophiles to replace halogen atoms.

- Cyclization Reactions : Forming the cyclobutane ring through cyclization techniques.

- Functional Group Modifications : Altering the cyano group for enhanced biological activity.

These methods ensure the efficient production of the compound while maintaining desired purity levels.

Biological Activity

The biological activity of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile has been investigated in various studies, focusing on its potential as an anti-cancer agent and its interactions with specific biological targets.

Anticancer Activity

Research indicates that compounds similar to 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile exhibit significant anticancer properties. For instance, derivatives containing halogen substituents have shown enhanced inhibition of tumor cell proliferation.

- Case Study : A study on halogenated cyclobutane derivatives demonstrated that these compounds could inhibit the growth of human cancer cell lines such as A431 and BT-474, suggesting a mechanism involving interference with cell signaling pathways related to cancer progression .

The proposed mechanisms through which 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile may exert its biological effects include:

- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinase activity, which is crucial for cancer cell growth and survival.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells, further supporting their potential therapeutic use.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile | Cyclobutane ring, cyano group | Potentially high bioactivity |

| 1-(2-Chlorophenyl)cyclobutanecarbonitrile | Cyclobutane ring, single chlorine | Less complex halogenation |

| 1-(4-Fluorophenyl)cyclobutanecarbonitrile | Cyclobutane ring, single fluorine | Different electronic properties |

This table illustrates how the specific combination of substituents in 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile may confer distinct biological activities compared to similar compounds.

Q & A

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology : Use chiral catalysts (e.g., Jacobsen’s catalyst) or chiral stationary phase chromatography for enantiomer separation. Monitor optical rotation and enantiomeric excess (ee) via polarimetry or chiral HPLC. Process optimization (e.g., flow chemistry) minimizes racemization during large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.